tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
AXNJMHVGRZSGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NCC1CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This classical approach involves reacting a suitable amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine, facilitating the formation of the carbamate linkage.
Reaction Scheme
Amine (e.g., 4,6-dimethylpiperidin-3-yl)methylamine + Boc₂O → tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate
Procedure Details
Reagents :
- 4,6-Dimethylpiperidin-3-ylmethylamine (or its precursor)
- Di-tert-butyl dicarbonate (Boc₂O)
- Catalysts: DMAP (4-Dimethylaminopyridine) or pyridine
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
- The amine is dissolved in the chosen solvent.
- Boc₂O and catalytic amount of DMAP are added at 0°C.
- The mixture is stirred at room temperature for 2–4 hours until completion, monitored by TLC.
Workup :
- The reaction mixture is washed with aqueous acid (citric acid) to remove residual amines.
- Organic layer is dried over sodium sulfate, concentrated, and purified via column chromatography.
Notes
- The yield is typically high (>90%) if the reaction is carefully controlled.
- The process is straightforward and suitable for scale-up.
Synthesis via Carbamate Formation from Corresponding Alcohols and Isocyanates
Method Overview
This alternative involves converting a suitable alcohol derivative of the piperidine into the carbamate by reaction with isocyanates or carbamoyl chlorides.
Reaction Scheme
Alcohol derivative + Isocyanate → Carbamate
Procedure Details
Reagents :
- 4,6-Dimethylpiperidin-3-ylmethyl alcohol
- tert-Butyl isocyanate or carbamoyl chloride derivatives
- Catalysts: Tertiary amines or bases like triethylamine
- Solvent: DCM or THF
-
- The alcohol is dissolved with the isocyanate in the solvent.
- The mixture is stirred at 0°C to room temperature.
- Reaction progress is monitored via IR or TLC.
Workup :
- The mixture is washed with aqueous solutions to remove excess reagents.
- Purification is achieved through chromatography.
Notes
- This method is less common for carbamate synthesis but useful when alcohol precursors are readily available.
Multi-step Synthesis from 4,6-Dimethylpiperidin-3-ylmethyl Precursors
Method Overview
This approach involves initial functionalization of the piperidine ring, followed by carbamate formation.
Stepwise Procedure
Reaction Conditions
- Alkylation typically involves using methyl halides or methylating agents under basic conditions.
- Subsequent steps involve standard carbamate synthesis protocols.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Key Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1. Boc Protection | 4,6-Dimethylpiperidin-3-ylmethylamine | Boc₂O, DMAP, DCM/THF | 0°C to RT, 2-4 hrs | >90% | Simple, high yield | Requires free amine |
| 2. Isocyanate Reaction | Alcohol derivative of piperidine | tert-Butyl isocyanate | 0°C to RT | Moderate | Suitable for alcohol precursors | Less common, needs alcohol intermediate |
| 3. Multi-step Functionalization | Precursors with functional groups | Alkylation reagents | Varies | Variable | Flexibility | More complex, longer route |
Research Results and Experimental Data
Boc Protection Method : The most widely accepted and documented route involves direct reaction of the amine with Boc₂O in the presence of a catalyst, yielding high purity carbamate suitable for further applications.
-
- Use of catalytic DMAP enhances reaction rate and yield.
- Maintaining low temperature (0°C) minimizes side reactions.
- Purification via flash chromatography yields high-purity products.
-
- Typical yields range from 85% to 95% depending on reaction conditions and purity of starting materials.
-
- The synthesized compound exhibits melting points around 145–146°C.
- Spectroscopic data (NMR, MS) confirm structure, with characteristic carbamate signals.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems, including enzyme inhibition and receptor binding .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting the central nervous system .
Industry: In the chemical industry, it is used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate, a comparison with structurally analogous compounds is essential. Key derivatives include:
Structural Analogues in Piperidine and Pyridine Families
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Structure : Features a pyridine ring substituted with methoxy groups at the 5- and 6-positions, with a Boc-protected amine on the 3-methyl group.
- Key Differences :
- Ring System : Pyridine (aromatic, electron-deficient) vs. piperidine (saturated, flexible).
- Substituents : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups in the target compound.
tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- Structure : Piperidine ring with a single methyl group at the 4-position and a Boc-protected amine.
- Key Differences :
- Substitution Pattern : Lacks the 6-methyl group, reducing steric hindrance.
- Reactivity : The absence of 6-methyl may enhance nucleophilic accessibility at the piperidine nitrogen.
- Pharmacological Relevance : Similar compounds are intermediates in kinase inhibitor synthesis .
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
- Structure : Piperidine with hydroxyl and Boc-protected amine groups at the 4- and 3-positions, respectively.
- Key Differences :
- Functional Groups : Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility but reducing lipophilicity compared to dimethyl-substituted analogs.
- Stereochemistry : Chiral centers may influence biological activity and synthetic complexity .
Physicochemical and Functional Comparisons
A summary of critical properties is provided below:
*Molecular weights estimated based on standard atomic masses.
- Hydrogen Bonding : Methoxy and hydroxyl groups in analogs enhance interactions with biological targets or solvents, whereas methyl groups prioritize steric effects .
- Synthetic Utility : The Boc group in all compounds facilitates amine protection, but the piperidine/pyridine core dictates compatibility with downstream reactions (e.g., alkylation, cyclization).
Biological Activity
tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of carbamates and has been studied for its biological activities, particularly its antibacterial properties and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 4,6-dimethylpiperidine structure. This configuration is crucial for its biological activity and interaction with biological targets.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various strains of Gram-positive bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings suggest that the compound could serve as a potential therapeutic agent in combating antibiotic-resistant infections .
The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. Preliminary studies suggest that it may act as an inhibitor of certain bacterial enzymes, which is critical for bacterial survival and proliferation. The compound's ability to penetrate biological membranes enhances its bioavailability, potentially increasing its effectiveness against resistant strains .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | CAS Number | Similarity Score | Notable Activity |
|---|---|---|---|
| (S)-tert-butyl (piperidin-3-ylmethyl)carbamate | 879275-33-9 | 0.98 | Antibacterial activity against MRSA |
| tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride | 1159826-67-1 | 0.95 | Moderate anti-inflammatory effects |
| tert-butyl methyl(piperidin-4-ylmethyl)carbamate | 138022-04-5 | 0.91 | Antiviral properties |
| (R)-tert-butyl (piperidin-3-ylmethyl)carbamate | 142643-29-6 | 0.98 | Potential neuroprotective effects |
These compounds share similar functional groups but may differ significantly in their biological activities and pharmacological profiles.
Case Studies
A recent study explored the efficacy of this compound in vitro against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics . Further research is needed to evaluate its pharmacokinetic properties and interactions with other drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
